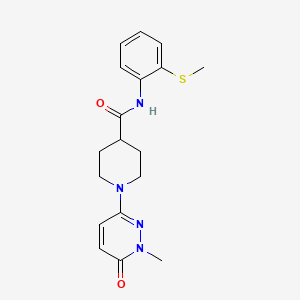

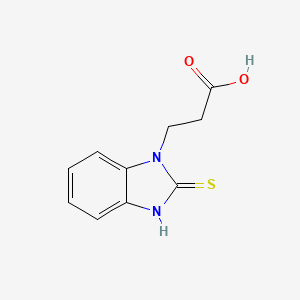

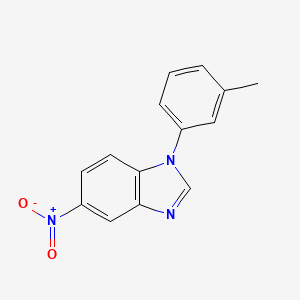

4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information available on the synthesis of 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine, there are general methods for synthesizing similar compounds. For instance, novel compounds of Piperidin-4-one skeleton have been synthesized using a simple and convenient method .科学的研究の応用

Medicinal Chemistry and Drug Discovery

Piperidine-containing compounds, including DMMP, serve as crucial building blocks in drug design. Their six-membered piperidine ring offers diverse functionalization possibilities. Researchers have explored DMMP derivatives for their pharmacological properties, such as antiviral, antibacterial, and antitumor effects. The compound’s structural modifications can lead to novel drug candidates with improved efficacy and reduced side effects .

Agrochemicals and Crop Protection

DMMP derivatives have shown promise in agrochemical research. Their bioactivity against pests, fungi, and plant diseases makes them valuable for developing new pesticides, herbicides, and fungicides. Researchers investigate the structure-activity relationships of DMMP analogs to optimize their effectiveness while minimizing environmental impact .

Materials Science and Organic Electronics

The piperidine moiety in DMMP contributes to its electronic properties. Researchers explore DMMP-based materials for applications in organic electronics, such as organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. By tuning the substituents on the piperidine ring, scientists aim to enhance charge transport and stability .

Coordination Chemistry and Metal Complexes

DMMP can coordinate with transition metals to form metal complexes. These complexes exhibit diverse reactivity and catalytic properties. Researchers investigate DMMP-metal interactions for applications in catalysis, molecular recognition, and supramolecular chemistry .

Bioconjugation and Chemical Biology

The methoxy group in DMMP allows for bioconjugation strategies. Researchers functionalize DMMP derivatives with biomolecules (e.g., peptides, proteins, or nucleic acids) for targeted drug delivery, imaging, or diagnostics. The piperidine scaffold provides stability and compatibility with biological systems .

Solvent-Free Reactions and Green Chemistry

DMMP has been employed in solvent-free reactions due to its low toxicity and environmental compatibility. Researchers explore its use in multicomponent reactions, cyclizations, and annulations under solvent-free conditions. These approaches align with green chemistry principles .

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Sourced from Smolecule: 4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine

特性

IUPAC Name |

4,5-dimethyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-10-11(2)14-9-15-13(10)19-8-12-4-6-16(7-5-12)20(3,17)18/h9,12H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOSALWGLMUDDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

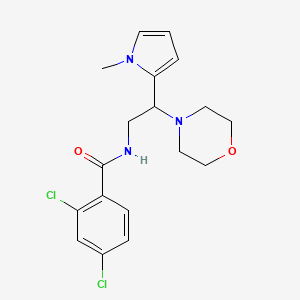

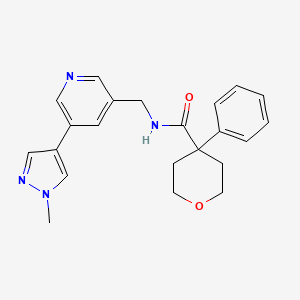

![(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2624535.png)

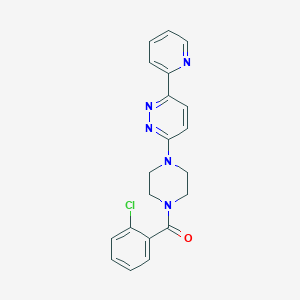

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2624549.png)

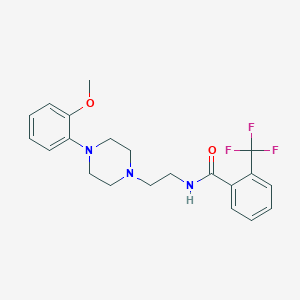

![N-(3-Cyanothiolan-3-YL)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2624553.png)